molecular formula C21H13F3N2O2 B12915997 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one

2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one

Cat. No.: B12915997
M. Wt: 382.3 g/mol
InChI Key: VWANOFKMRCJIGF-ZHACJKMWSA-N
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Description

2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan and trifluoromethylphenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan-2-ylvinyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable vinylating agent under basic conditions to form the furan-2-ylvinyl intermediate.

    Coupling with 3-(Trifluoromethyl)phenylamine: The furan-2-ylvinyl intermediate is then coupled with 3-(trifluoromethyl)phenylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired quinazolinone structure.

    Cyclization and Finalization: The final step involves cyclization of the intermediate to form the quinazolinone core, followed by purification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Furan-2-yl)vinyl)-1-phenylquinazolin-4(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(2-(Thiophen-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties.

Uniqueness

The presence of both the furan and trifluoromethylphenyl groups in 2-(2-(Furan-2-yl)vinyl)-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one imparts unique electronic and steric properties, making it distinct from similar compounds. These features contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C21H13F3N2O2

Molecular Weight

382.3 g/mol

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1-[3-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C21H13F3N2O2/c22-21(23,24)14-5-3-6-15(13-14)26-18-9-2-1-8-17(18)20(27)25-19(26)11-10-16-7-4-12-28-16/h1-13H/b11-10+

InChI Key

VWANOFKMRCJIGF-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=CC(=C3)C(F)(F)F)/C=C/C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2C3=CC=CC(=C3)C(F)(F)F)C=CC4=CC=CO4

Origin of Product

United States

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